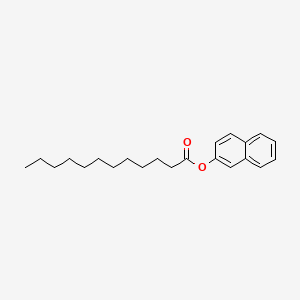

2-Naphthyl laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGGUBXZFFSTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212844 | |

| Record name | 2-Naphthyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-73-3 | |

| Record name | β-Naphthyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Naphthyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthyl laurate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEX5Y54P6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Naphthyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for 2-naphthyl laurate, an ester of significant interest in various research and development applications. The document details established synthesis protocols, purification techniques, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Methods

The synthesis of this compound is primarily achieved through the esterification of 2-naphthol (B1666908) with lauric acid or its derivatives. Two common and effective methods are the Fischer-Speier esterification and the use of lauroyl chloride.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid (lauric acid) with an alcohol (2-naphthol) in the presence of an acid catalyst.[1][2][3] The reaction is reversible and is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1][3]

Reaction Scheme:

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out by refluxing the reactants in a suitable solvent.

dot

Synthesis via Lauroyl Chloride

A more reactive alternative to lauric acid is its acyl chloride derivative, lauroyl chloride. This method proceeds more rapidly and often does not require a strong acid catalyst, although a base is typically added to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

The reaction is usually carried out in an inert solvent, and a tertiary amine such as triethylamine (B128534) or pyridine (B92270) is commonly used as the base to scavenge the HCl produced.

dot

Purification Methods

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, catalysts, and byproducts. The two most effective methods for this are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[4][5][6][7][8] For this compound, a mixed solvent system is often effective. A common choice is a mixture of ethanol (B145695) and water. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Upon slow cooling, pure crystals of this compound will form.

dot

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica (B1680970) gel is a suitable stationary phase. The mobile phase, or eluent, is typically a non-polar solvent or a mixture of solvents. A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used, starting with a higher proportion of hexane and gradually increasing the polarity by adding more ethyl acetate. The separation can be monitored by thin-layer chromatography (TLC).

dot

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₃₀O₂ | [9] |

| Molecular Weight | 326.47 g/mol | [9][10] |

| Melting Point | 61 °C | [10] |

| Boiling Point | 447.6±14.0 °C (Predicted) | [10] |

| Appearance | White to light yellow powder or crystals | [10] |

| Purity (Typical) | >98% | |

| Typical Reaction Yield | 90-97% (for similar esterifications) | [11] |

Experimental Protocols

The following table provides detailed experimental protocols for the synthesis and purification of this compound.

| Procedure | Detailed Methodology |

| Synthesis: Fischer Esterification | 1. In a round-bottom flask equipped with a reflux condenser, combine 2-naphthol (1.0 eq), lauric acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).2. Add a suitable solvent such as toluene (B28343) to facilitate azeotropic removal of water using a Dean-Stark apparatus.3. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected.4. Cool the reaction mixture to room temperature.5. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. |

| Synthesis: Lauroyl Chloride Method | 1. Dissolve 2-naphthol (1.0 eq) and triethylamine (1.2 eq) in an inert solvent such as dichloromethane (B109758) or diethyl ether in a round-bottom flask under an inert atmosphere.2. Cool the mixture in an ice bath.3. Add lauroyl chloride (1.1 eq) dropwise to the cooled solution with stirring.4. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).5. Filter the reaction mixture to remove the triethylamine hydrochloride salt.6. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.7. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. |

| Purification: Recrystallization | 1. Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.2. While the solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.3. If too much water is added and the product oils out, add a small amount of hot ethanol to redissolve it.4. Cover the flask and allow it to cool slowly to room temperature.5. Further cool the flask in an ice bath to maximize crystal formation.6. Collect the crystals by vacuum filtration using a Büchner funnel.7. Wash the crystals with a small amount of cold ethanol-water mixture.8. Dry the purified crystals in a vacuum oven. |

| Purification: Column Chromatography | 1. Prepare a slurry of silica gel in hexane and pack it into a chromatography column.2. Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).3. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.4. Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the concentration of ethyl acetate.5. Collect fractions and monitor them by TLC.6. Combine the fractions containing the pure product.7. Remove the solvent under reduced pressure to obtain the purified this compound. |

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. scbt.com [scbt.com]

- 10. This compound | 6343-73-3 [amp.chemicalbook.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

2-Naphthyl Laurate: A Comprehensive Technical Guide for Researchers

In-depth technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and application of 2-Naphthyl Laurate as a chromogenic substrate for enzyme activity assays.

Introduction

This compound, also known as naphthalen-2-yl dodecanoate, is an ester of 2-naphthol (B1666908) and lauric acid.[1] It is a valuable biochemical reagent primarily utilized in life science research for the detection and quantification of lipase (B570770) and esterase activity.[1][2] The enzymatic hydrolysis of this compound releases 2-naphthol, a compound that can be readily detected and measured through colorimetric or amperometric methods. This property makes it a useful tool in various research applications, including enzyme kinetics, screening for enzyme inhibitors, and characterizing the substrate specificity of lipolytic enzymes.[3]

Chemical Structure and Properties

This compound is an organic compound with a molecular formula of C22H30O2 and a molecular weight of approximately 326.48 g/mol .[4][5] Its structure consists of a laurate (dodecanoate) group esterified to the hydroxyl group of a 2-naphthol moiety.

Chemical Identifiers and Properties:

| Property | Value |

| CAS Number | 6343-73-3 |

| Molecular Formula | C22H30O2 |

| Molecular Weight | 326.48 g/mol [4][5] |

| Appearance | White to light yellow or light orange powder/crystal[1][4] |

| Melting Point | 59.0 to 63.0 °C[1] |

| Solubility | Soluble in toluene[1] |

| Synonyms | Beta-Naphthyl laurate, Lauric Acid 2-Naphthyl Ester, naphthalen-2-yl dodecanoate[6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-naphthol with lauric acid or its derivatives. Common synthetic approaches include:

-

Direct Esterification: This method involves the reaction of 2-naphthol with lauric acid, often under reflux conditions and in the presence of a strong acid catalyst such as sulfuric acid.[1]

-

Acid-Catalyzed Reaction: A more efficient route involves the reaction of 2-naphthol with lauric acid chloride or lauric anhydride.[1]

Application in Enzyme Activity Assays

The primary application of this compound is as a chromogenic substrate for the determination of lipase and esterase activity. The underlying principle of these assays is the enzymatic cleavage of the ester bond in this compound, which liberates 2-naphthol and lauric acid. The amount of 2-naphthol produced is directly proportional to the enzymatic activity and can be quantified.

Principle of Colorimetric Detection

In colorimetric assays, the liberated 2-naphthol is coupled with a diazonium salt, such as Fast Blue B or Fast Blue BB, to form a colored azo dye.[3][7] The intensity of the resulting color is measured spectrophotometrically, and the enzyme activity can be calculated by comparing the absorbance to a standard curve of known 2-naphthol concentrations.

References

- 1. Buy this compound | 6343-73-3 [smolecule.com]

- 2. This compound (Lauric acid 2-naphthyl ester) | Biochemical Assay Reagents | 6343-73-3 | Invivochem [invivochem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Elex Biotech LLC [elexbiotech.com]

- 7. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of 2-Naphthyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl laurate is a synthetic ester molecule that serves as a valuable substrate for the detection and characterization of various hydrolytic enzymes, primarily lipases and esterases. The enzymatic cleavage of the ester bond in this compound releases lauric acid and 2-naphthol (B1666908). The latter product can be readily detected and quantified, making this substrate a useful tool in diverse research and diagnostic applications. This technical guide provides a comprehensive overview of the mechanism of this compound as an enzyme substrate, including detailed experimental protocols, data presentation, and visualization of associated signaling pathways.

Core Mechanism of Action

The fundamental mechanism involves the hydrolysis of the ester linkage in this compound by a hydrolase enzyme, typically a lipase (B570770) or an esterase. This reaction follows the principles of Michaelis-Menten kinetics. The enzyme (E) binds to the substrate (S), this compound, to form an enzyme-substrate complex (ES). Within the active site of the enzyme, a nucleophilic attack, often involving a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate/glutamate), leads to the cleavage of the ester bond. This results in the release of the two products: lauric acid (P1) and 2-naphthol (P2), and the regeneration of the free enzyme.

The overall reaction can be summarized as:

This compound + H₂O ---(Enzyme)--> Lauric Acid + 2-Naphthol

The utility of this compound as a substrate lies in the convenient detection of the 2-naphthol product. 2-naphthol can be quantified spectrophotometrically after a coupling reaction with a diazonium salt, which forms a colored azo dye.

Quantitative Data Summary

While specific kinetic parameters for the hydrolysis of this compound are not extensively reported in the literature, the following table presents representative kinetic data for lipases with structurally similar substrates, such as p-nitrophenyl esters. This data can serve as a reference for estimating the enzymatic activity with this compound.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Porcine Pancreatic Lipase | p-Nitrophenyl palmitate | 4.76 | 400 | 8.0 - 9.0 | 37 - 45 |

| Candida antarctica Lipase B (CALB) | Various fatty acid esters | Varies | Varies | ~7.0 | 40 - 60 |

| Pseudomonas cepacia Lipase | Decyl chloroacetate | Varies | Varies | ~7.0 | 30 - 50 |

Note: The kinetic parameters are highly dependent on the specific enzyme, substrate concentration, and reaction conditions (e.g., pH, temperature, buffer composition). The values presented here are illustrative and should be determined experimentally for the specific system under investigation.

Experimental Protocols

Colorimetric Assay for Esterase/Lipase Activity using this compound

This protocol is based on the principle of detecting the liberated 2-naphthol by coupling it with a diazonium salt, such as Fast Blue RR salt or Fast Red TR, to produce a colored azo dye. The intensity of the color is proportional to the amount of 2-naphthol produced and thus to the enzyme activity.

Materials:

-

This compound solution (Substrate): Prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration in the assay will need to be optimized.

-

Enzyme solution: Prepare a stock solution of the lipase or esterase in an appropriate buffer.

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.4, or phosphate (B84403) buffer, pH 7.0.

-

Fast Blue RR salt or Fast Red TR salt solution (Coupling agent): Prepare fresh in buffer just before use.

-

Triton X-100 or other suitable detergent (optional, to aid substrate solubility).

-

Microplate reader or spectrophotometer.

-

96-well microplate.

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well microplate, add:

-

Buffer

-

Detergent solution (if used)

-

This compound solution

-

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction: Add the enzyme solution to each well to start the reaction.

-

Incubate: Incubate the plate at the same temperature for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and develop color: Add the freshly prepared Fast Blue RR salt or Fast Red TR salt solution to each well. This will stop the enzymatic reaction and initiate the coupling reaction with the liberated 2-naphthol.

-

Incubate for color development: Incubate the plate at room temperature for 10-15 minutes to allow the color to develop fully.

-

Measure absorbance: Read the absorbance at the appropriate wavelength for the formed azo dye (e.g., around 510 nm for the diazo dye complex with Fast Blue RR).

-

Controls: Include appropriate controls, such as a blank without the enzyme and a blank without the substrate.

-

Calculate activity: Determine the enzyme activity by comparing the absorbance of the sample to a standard curve of 2-naphthol.

Experimental Workflow Diagram

Caption: Workflow for the colorimetric assay of enzyme activity using this compound.

Signaling Pathways of Hydrolysis Products

The enzymatic hydrolysis of this compound yields two products with distinct biological activities: lauric acid and 2-naphthol.

Lauric Acid Signaling

Lauric acid, a medium-chain saturated fatty acid, has been shown to be biologically active and can influence various cellular signaling pathways, particularly in the context of cancer biology.

Key Signaling Events:

-

Induction of Apoptosis: Lauric acid can induce apoptosis (programmed cell death) in cancer cells.[1][2] This is often mediated by the generation of reactive oxygen species (ROS).[3]

-

Activation of Receptor Tyrosine Kinases: It can stimulate the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[3]

-

MAPK/ERK Pathway Activation: Downstream of EGFR, lauric acid can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and survival.[3]

-

PI3K/AKT Pathway Involvement: Studies suggest that lauric acid's effects in oral cancer may be mediated through the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical pathway for cell survival and growth.[4]

-

TLR4 Activation: Lauric acid can act as a ligand for Toll-like receptor 4 (TLR4), a component of the innate immune system, leading to the activation of downstream inflammatory signaling pathways.[5]

Lauric Acid Signaling Pathway Diagram

Caption: Simplified signaling pathways activated by lauric acid.

Biological Effects of 2-Naphthol

The biological effects of 2-naphthol, the other hydrolysis product, are primarily associated with its toxicological properties. It is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon.

Key Biological Effects:

-

Genotoxicity: 2-Naphthol has been shown to induce DNA damage and fragmentation in human lymphocytes.[6]

-

Cytotoxicity: While some studies report cytotoxic effects, others suggest it is not significantly cytotoxic at certain concentrations.[6] Its metabolites, however, can contribute to effects like methemoglobinemia.[7]

Due to its primary association with toxicity, well-defined physiological signaling pathways for 2-naphthol are not as extensively characterized as for signaling molecules like lauric acid.

Conclusion

This compound is a versatile substrate for assaying lipase and esterase activity. Its utility stems from the straightforward enzymatic hydrolysis reaction that liberates 2-naphthol, a product that can be easily quantified using colorimetric methods. While specific kinetic data for this compound is limited, protocols and principles from assays using analogous substrates provide a solid foundation for its application in the laboratory. Furthermore, the biological activities of its hydrolysis products, particularly lauric acid, open avenues for investigating the downstream cellular consequences of the enzymatic activity being measured. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in their work.

References

- 1. The lauric acid-activated signaling prompts apoptosis in cancer cells - ProQuest [proquest.com]

- 2. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The assessment of the mechanism of action of lauric acid in the context of oral cancer through integrative approach combining network pharmacology and molecular docking technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

The Role of 2-Naphthyl Laurate in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl laurate is a synthetic ester compound that has carved a niche in biochemical research primarily as a chromogenic and fluorogenic substrate for the detection and quantification of lipolytic enzyme activity. Its utility lies in the enzymatic cleavage of the ester bond by enzymes such as lipases and esterases, which releases 2-naphthol (B1666908). This product can then be measured using straightforward spectrophotometric or fluorometric methods, providing a reliable and sensitive means to assay enzyme activity. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and the underlying biochemical principles.

Core Application: A Substrate for Lipolytic Enzymes

The primary application of this compound in biochemical research is to serve as a substrate for various hydrolytic enzymes, most notably lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and carboxylesterases (EC 3.1.1.1). The fundamental principle of its use is the enzymatic hydrolysis of the ester linkage between lauric acid and 2-naphthol.

The liberated 2-naphthol is the key to the assay's detection capabilities. In its free form, 2-naphthol can be quantified in two principal ways:

-

Colorimetric Detection: 2-naphthol can be coupled with a diazonium salt, such as Fast Blue BB salt, to form a colored azo dye. The intensity of the resulting color is directly proportional to the amount of 2-naphthol released and, consequently, to the enzymatic activity.

-

Fluorometric Detection: 2-naphthol is a fluorescent molecule. Its fluorescence can be measured to provide a highly sensitive quantification of enzyme activity.

The specificity of this compound can vary between different lipolytic enzymes. For instance, it has been reported that while lipases readily hydrolyze this compound, some carboxylesterases and pseudocholinesterases present in serum do not, offering a degree of selectivity for lipase (B570770) activity in complex biological samples.

Quantitative Data Summary

| Parameter | Value/Range | Enzyme Source (Example) | Assay Method | Reference |

| Substrate Concentration | 1 mM | Porcine Pancreatic Lipase | Amperometric | [1] |

| pH Optimum | 8.0 - 9.0 | General Lipases | Various | [1] |

| Temperature Optimum | 37 °C - 50 °C | General Lipases | Various | |

| Excitation Wavelength (2-Naphthol) | ~331 nm | Not Applicable | Fluorometric | [1][2] |

| Emission Wavelength (2-Naphthol) | ~354 nm | Not Applicable | Fluorometric | [2] |

| Absorbance Wavelength (Azo Dye) | ~540 nm | Not Applicable | Colorimetric |

Experimental Protocols

Colorimetric Assay for Lipase Activity

This protocol is adapted from methods using analogous beta-naphthyl esters and Fast Blue BB salt.

Materials:

-

This compound solution (e.g., 10 mM in a suitable organic solvent like DMSO or ethanol)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Fast Blue BB salt solution (e.g., 10 mg/mL in distilled water, freshly prepared)

-

Enzyme solution (e.g., purified lipase or biological sample)

-

Microplate reader capable of measuring absorbance at 540 nm

-

96-well microplate

Procedure:

-

Reaction Setup: In each well of a 96-well microplate, add the following in order:

-

150 µL of Tris-HCl buffer.

-

20 µL of the enzyme solution.

-

Incubate the plate at the desired temperature (e.g., 37 °C) for 5 minutes to pre-warm the solutions.

-

-

Initiate Reaction: Add 10 µL of the this compound solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the chosen temperature for a specific period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Color Development: Stop the reaction and develop the color by adding 20 µL of the Fast Blue BB salt solution to each well.

-

Final Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Controls: Prepare a blank control by replacing the enzyme solution with buffer. A standard curve using known concentrations of 2-naphthol can be prepared to quantify the lipase activity in terms of moles of product formed per unit time.

Fluorometric Assay for Lipase Activity

Materials:

-

This compound solution (e.g., 1 mM in a suitable organic solvent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Enzyme solution

-

Fluorescence microplate reader or spectrofluorometer

-

96-well black microplate (for fluorescence measurements)

Procedure:

-

Reaction Setup: In each well of a 96-well black microplate, add:

-

170 µL of Tris-HCl buffer.

-

20 µL of the enzyme solution.

-

-

Initiate Reaction: Add 10 µL of the this compound solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to the desired temperature (e.g., 37 °C).

-

Data Acquisition: Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of approximately 331 nm and an emission wavelength of approximately 354 nm.[1][2]

-

Calculation of Activity: The rate of the enzymatic reaction is determined from the initial linear portion of the fluorescence versus time plot.

-

Controls: A no-enzyme control should be included to measure the rate of non-enzymatic hydrolysis of the substrate.

Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: General workflows for assays using this compound.

Conclusion

This compound remains a valuable tool in biochemical research for the routine and high-throughput screening of lipase and esterase activity. Its utility is derived from the straightforward detection of its hydrolysis product, 2-naphthol, via either colorimetric or fluorometric methods. While the specific kinetic parameters for its interaction with a broad range of enzymes are not extensively documented in a single source, the provided protocols offer a solid foundation for researchers to develop and optimize assays for their specific applications. The adaptability of these assays to microplate formats further enhances their appeal for applications in drug discovery and enzyme characterization. As with any enzymatic assay, careful optimization of reaction conditions is crucial for obtaining accurate and reproducible results.

References

2-Naphthyl Laurate: A Technical Guide to its Biological Activity and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthyl laurate, the ester of 2-naphthol (B1666908) and lauric acid, is a versatile biochemical reagent primarily utilized as a chromogenic and fluorogenic substrate for the determination of lipase (B570770) and esterase activity. Its enzymatic hydrolysis yields 2-naphthol, a readily quantifiable compound, allowing for the kinetic analysis of enzyme function and the screening of enzyme inhibitors. While direct modulation of signaling pathways by this compound has not been extensively documented, the biological activities of its hydrolysis products, particularly lauric acid, suggest potential downstream cellular effects, including anti-cancer and immunomodulatory properties. This technical guide provides a comprehensive overview of the biological activity of this compound, detailed experimental protocols for its use in enzyme assays, and discusses its potential applications in research and drug development.

Introduction

This compound (C22H30O2, MW: 326.48 g/mol ) is a carboxylate ester that serves as a valuable tool in enzymology. Its utility stems from its role as a substrate for various hydrolytic enzymes, most notably lipases and esterases. The enzymatic cleavage of the ester bond in this compound releases lauric acid and 2-naphthol. The latter product can be detected and quantified using spectrophotometric or fluorometric methods, providing a means to measure the rate of the enzymatic reaction. This characteristic makes this compound a useful reagent for enzyme characterization, inhibitor screening, and diagnostic assays.

While the primary application of this compound is as a laboratory reagent, the biological significance of its constituent parts warrants consideration. The naphthalene (B1677914) moiety is a common scaffold in biologically active compounds, and lauric acid, a saturated medium-chain fatty acid, has demonstrated direct effects on cancer cells and immune responses.[1] This guide will delve into the known biological activities related to this compound and its hydrolysis products, provide detailed methodologies for its use, and explore its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H30O2 | [2] |

| Molecular Weight | 326.48 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 61 °C | [2] |

| CAS Number | 6343-73-3 | [2] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as a substrate for lipases and esterases. The enzymatic hydrolysis of this compound is the key reaction that enables its use in various assays.

Enzymatic Hydrolysis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic ester hydrolases, EC 3.1.1.1) catalyze the hydrolysis of the ester bond in this compound to yield 2-naphthol and lauric acid.

The general scheme for this reaction is depicted below:

Caption: Enzymatic hydrolysis of this compound.

The rate of this reaction is dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH. The production of 2-naphthol can be monitored to determine the enzyme's activity.

Quantitative Analysis of Enzymatic Activity

At present, there is a lack of published specific quantitative data such as Km, Vmax, or kcat for the hydrolysis of this compound by specific lipases or esterases. However, the principles of Michaelis-Menten kinetics are applicable. To determine these kinetic parameters, a detailed experimental protocol, such as the one outlined in Section 5, would need to be performed.

For the purpose of illustrating the type of data that can be obtained, Table 2 presents representative kinetic data for a similar substrate, p-nitrophenyl palmitate (pNPP), with porcine pancreatic lipase.

Table 2: Representative Kinetic Data for Porcine Pancreatic Lipase with p-Nitrophenyl Palmitate (pNPP)

| Parameter | Value | Reference |

| Km | 2.7 ± 0.2 µM | [3] |

| kcat | 0.019 s⁻¹ | [3] |

Potential Downstream Biological Effects

While this compound itself is primarily a substrate, its hydrolysis product, lauric acid, has been shown to possess biological activity. A recent study demonstrated that lauric acid can suppress the proliferation of colorectal cancer cells.[1] The proposed mechanisms include the induction of mitochondrial oxidative stress (reactive oxygen species) and the inhibition of oxidative phosphorylation, leading to apoptosis.[1] Furthermore, lauric acid was found to activate effector T cells, suggesting a potential immunomodulatory role.[1]

It is important to note that these effects are attributed to lauric acid and not directly to this compound. However, in biological systems where esterases and lipases are present, the enzymatic hydrolysis of this compound could lead to the local release of lauric acid, potentially eliciting these downstream effects.

Potential Applications

The primary application of this compound is in research and diagnostics as a substrate for enzyme assays.

-

Enzyme Activity Screening: this compound can be used in high-throughput screening assays to identify novel lipases and esterases from various sources.

-

Inhibitor Screening: It is a valuable tool for screening and characterizing inhibitors of lipases and esterases, which is relevant for drug development in areas such as obesity and metabolic disorders.

-

Diagnostic Assays: Assays based on this compound could potentially be developed for the diagnosis of diseases associated with altered lipase or esterase activity.

-

Pro-drug Research: While speculative, the concept of using a non-toxic ester to deliver a biologically active carboxylic acid (lauric acid) to a specific site with high lipase/esterase activity could be explored in pro-drug design.

Experimental Protocols

Spectrophotometric Assay for Lipase/Esterase Activity

This protocol is based on the detection of 2-naphthol released from the enzymatic hydrolysis of this compound. The released 2-naphthol can be coupled with a diazonium salt to produce a colored azo dye, which can be quantified spectrophotometrically.[4]

Materials:

-

This compound

-

Lipase or esterase enzyme solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fast Blue BB salt (or other suitable diazonium salt)

-

Spectrophotometer capable of reading at the absorbance maximum of the formed azo dye (e.g., ~500-600 nm, to be determined experimentally)

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay will need to be optimized.

-

Reaction Mixture Preparation: In a microplate well or cuvette, combine the assay buffer and the enzyme solution.

-

Initiate Reaction: Add the this compound stock solution to the reaction mixture to start the reaction. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Color Development: Stop the reaction and develop the color by adding a solution of Fast Blue BB salt. The optimal concentration of the diazonium salt and the incubation time for color development should be determined empirically.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Standard Curve: Prepare a standard curve using known concentrations of 2-naphthol to convert absorbance values to the amount of product formed.

Caption: Spectrophotometric assay workflow.

Chromatographic Assay for 2-Naphthol Quantification

For a more direct and potentially more sensitive quantification of 2-naphthol, a chromatographic method can be employed. This avoids the potential interference from the colorimetric reagents.[5][6]

Materials:

-

This compound

-

Lipase or esterase enzyme solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Acetonitrile

-

Methanol

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-4 of the spectrophotometric assay protocol.

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid, which will denature the enzyme.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant.

-

Chromatographic Analysis: Inject a known volume of the supernatant onto the HPLC system.

-

Detection: Detect 2-naphthol by UV absorbance (e.g., ~225 nm) or fluorescence (e.g., excitation ~275 nm, emission ~353 nm).

-

Quantification: Quantify the amount of 2-naphthol by comparing the peak area to a standard curve prepared with known concentrations of 2-naphthol.

Caption: Chromatographic assay workflow.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself modulates specific cellular signaling pathways. Its primary role is that of an exogenous substrate for hydrolytic enzymes.

However, as previously mentioned, its hydrolysis product, lauric acid, has been shown to impact cellular processes in colorectal cancer cells.[1] The reported effects of lauric acid, such as the induction of reactive oxygen species (ROS) and the activation of T-cells, are known to be intricately linked to various signaling pathways. For instance, ROS can modulate pathways such as MAPK/ERK and NF-κB, while T-cell activation involves complex signaling cascades initiated by the T-cell receptor.

The potential, indirect influence of this compound on signaling pathways via the enzymatic release of lauric acid is a plausible area for future research.

Caption: Potential downstream effects of this compound hydrolysis.

Conclusion

This compound is a valuable and widely used biochemical tool for the study of lipases and esterases. Its utility as a chromogenic and fluorogenic substrate allows for the straightforward determination of enzyme activity and the screening of potential inhibitors. While direct biological activities and modulation of signaling pathways by the intact ester have not been reported, the known anti-cancer and immunomodulatory effects of its hydrolysis product, lauric acid, open up avenues for future investigation into its potential downstream cellular effects. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies and further explore its applications in enzymology, drug discovery, and diagnostics. Further research is warranted to establish specific kinetic parameters for this compound with various enzymes and to investigate its potential as a pro-drug for the targeted delivery of lauric acid.

References

- 1. Anti-Cancer and Pro-Immune Effects of Lauric Acid on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Elex Biotech LLC [elexbiotech.com]

- 3. scispace.com [scispace.com]

- 4. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Properties of 2-Naphthyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 2-Naphthyl laurate, a molecule of interest in various research and development fields. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for obtaining such spectra, and a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound, with the chemical formula C₂₂H₃₀O₂, is an ester formed from 2-naphthol (B1666908) and lauric acid. Its structure combines a bulky, aromatic naphthyl group with a long, aliphatic laurate chain, giving it unique physicochemical properties. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectral data in tabular format, the following ¹H and ¹³C NMR data are predicted based on established principles of NMR spectroscopy and typical chemical shift values for analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent, such as CDCl₃, is expected to show distinct signals corresponding to the aromatic protons of the naphthyl group and the aliphatic protons of the laurate chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthyl Protons | 7.20 - 7.90 | Multiplet | 7H |

| α-CH₂ (to C=O) | 2.50 - 2.60 | Triplet | 2H |

| β-CH₂ | 1.70 - 1.80 | Multiplet | 2H |

| (CH₂)₈ | 1.20 - 1.40 | Multiplet | 16H |

| Terminal CH₃ | 0.85 - 0.95 | Triplet | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of the naphthyl ring, and the carbons of the aliphatic chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 172.0 - 174.0 |

| Aromatic C-O | 148.0 - 150.0 |

| Aromatic C (quaternary) | 133.0 - 135.0 |

| Aromatic C-H | 118.0 - 130.0 |

| α-CH₂ (to C=O) | 34.0 - 36.0 |

| Aliphatic (CH₂)n | 22.0 - 32.0 |

| Terminal CH₃ | 13.5 - 14.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-O (Ester) | Stretch | 1250 - 1100 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to the specific sample and solvent to achieve optimal magnetic field homogeneity and spectral resolution.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended for accurate integration.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Ensure the this compound sample is in a powdered form. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.

-

-

Instrument Setup :

-

Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectral analysis of this compound is outlined below. This process ensures a systematic approach from sample preparation to structural confirmation.

This guide provides a foundational understanding of the key spectral features of this compound. For researchers and professionals in drug development, this information is crucial for quality control, structural elucidation, and further investigation of this compound's properties and applications.

Solubility and Stability of 2-Naphthyl Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Naphthyl laurate, a biochemical reagent used in various research and development applications. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols to enable researchers to generate precise solubility and stability data tailored to their specific needs.

Physicochemical Properties of this compound

This compound, also known as lauric acid 2-naphthyl ester, is an organic compound with the molecular formula C22H30O2.[1][2][3] It is characterized by a naphthalene (B1677914) ring structure attached to a lauric acid moiety.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H30O2 | [1][2][3] |

| Molecular Weight | 326.48 g/mol | [1][5] |

| Appearance | White to light yellow to light orange powder or crystal | [1][4] |

| Melting Point | 59.0 to 63.0 °C | [4][6] |

| Boiling Point (Predicted) | 447.6 ± 14.0 °C | [6] |

| Density (Predicted) | 1.000 ± 0.06 g/cm³ | [6] |

| LogP (Predicted) | 6.666 | [7] |

| CAS Number | 6343-73-3 | [1][2][3] |

Solubility of this compound

Currently, there is a lack of specific, quantitative solubility data for this compound across a wide range of solvents and temperatures in publicly available literature. However, some qualitative information has been reported.

Qualitative Solubility

This compound is reported to be soluble in toluene.[4] It may also dissolve in dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[7] It is suggested to have low water solubility, likely less than 1 mg/mL.[7]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is recommended. This method is considered the gold standard for determining equilibrium solubility.

2.2.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate them at a constant temperature (e.g., 25 °C, 37 °C) until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for such compounds.

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound based on the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

2.2.3. Data Presentation

The determined solubility data should be presented in a clear and structured table.

Table 2: Example Table for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

| Toluene | 37 | Experimental Value | Calculated Value |

| DMSO | 37 | Experimental Value | Calculated Value |

| Ethanol | 37 | Experimental Value | Calculated Value |

| DMF | 37 | Experimental Value | Calculated Value |

| Water | 37 | Experimental Value | Calculated Value |

Workflow for Solubility Determination

Stability of this compound

The stability of a compound is a critical parameter, especially in the context of drug development and formulation. Forced degradation studies are performed to identify the degradation products and pathways of a drug substance under various stress conditions.

Storage Stability

General storage recommendations for this compound are as follows:

-

Powder: Stable for 3 years at -20°C and 2 years at 4°C.[7]

-

In solvent: Stable for 6 months at -80°C and 1 month at -20°C.[7]

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

3.2.1. General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, subject a sample of the stock solution to the specified stress.

-

At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

3.2.2. Hydrolytic Stability

-

Acidic Conditions: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Conditions: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60-80 °C).

-

Neutral Conditions: Treat the drug solution with water and heat at a controlled temperature (e.g., 60-80 °C).

3.2.3. Oxidative Stability

-

Treat the drug solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or slightly elevated temperature.

3.2.4. Photostability

-

Expose the drug solution (in a photostable, transparent container) to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

3.2.5. Thermal Stability

-

Expose a solid sample of this compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

-

Also, expose a solution of the drug to elevated temperatures.

Workflow for Forced Degradation Study

Conclusion

This technical guide provides a framework for researchers and drug development professionals to thoroughly investigate the solubility and stability of this compound. While specific quantitative data is not extensively available, the detailed experimental protocols outlined herein will enable the generation of high-quality, reliable data. Understanding these fundamental properties is essential for the effective use of this compound in research and for the development of stable and efficacious pharmaceutical formulations.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. biopharminternational.com [biopharminternational.com]

- 3. scbt.com [scbt.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Beta-Naphthyl laurate | C22H30O2 | CID 80656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 7. onyxipca.com [onyxipca.com]

A Comprehensive Technical Guide to the Hydrolysis of 2-Naphthyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of 2-naphthyl laurate into its constituent molecules, 2-naphthol (B1666908) and lauric acid. This reaction is of significant interest in various research and development fields, particularly in the design of enzyme-based assays and as a model for studying esterase activity. This document outlines the fundamental principles of chemical and enzymatic hydrolysis of this compound, detailed experimental protocols for monitoring the reaction, and analytical methods for the quantification of its products.

Introduction to the Hydrolysis of this compound

This compound is an ester composed of a 2-naphthol group and a lauric acid backbone. Its hydrolysis, the cleavage of the ester bond by the addition of water, yields these two molecules. This process can be achieved through chemical means, typically catalyzed by acids or bases, or through enzymatic catalysis, primarily by esterases such as lipases and cholesterol esterases. The production of 2-naphthol, a fluorescent compound, makes this substrate particularly useful for the development of sensitive enzymatic assays.

Chemical Hydrolysis of this compound

The hydrolysis of this compound can be induced under both acidic and basic conditions. The choice of catalyst influences the reaction mechanism and the final products.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the hydrolysis of this compound proceeds through a reversible reaction.[1] To drive the equilibrium towards the products, an excess of water is typically used.[2] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid.[2][3] Common bases used for this purpose include sodium hydroxide (B78521) and potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.[4] The resulting carboxylate is deprotonated in the basic medium, rendering the reaction irreversible.[2]

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) | Strong bases (e.g., NaOH, KOH) |

| Reversibility | Reversible[2] | Irreversible[2] |

| Products | Carboxylic acid and alcohol[1] | Salt of the carboxylic acid and alcohol[3] |

| Reaction Rate | Generally slower than base-catalyzed hydrolysis | Generally faster than acid-catalyzed hydrolysis |

Enzymatic Hydrolysis of this compound

The enzymatic hydrolysis of this compound is a highly specific and efficient process, typically catalyzed by lipases and cholesterol esterases. These enzymes are widely used in various biotechnological applications and are of significant interest in drug development.

Lipase-Catalyzed Hydrolysis

Cholesterol Esterase-Catalyzed Hydrolysis

Cholesterol esterases (sterol-ester acylhydrolase, EC 3.1.1.13) are another class of enzymes capable of hydrolyzing this compound. These enzymes exhibit broad substrate specificity, hydrolyzing a variety of sterol esters and other lipids.[7] The rate of hydrolysis is dependent on both the sterol and fatty acid components of the ester.[7]

Diagram 1: General Hydrolysis of this compound

Caption: Hydrolysis of this compound to 2-Naphthol and Lauric Acid.

Experimental Protocols

This section provides detailed methodologies for performing and analyzing the hydrolysis of this compound.

General Protocol for Chemical Hydrolysis

-

Preparation of Reactants : Dissolve a known concentration of this compound in a suitable organic solvent (e.g., ethanol, dioxane).

-

Acid-Catalyzed Hydrolysis :

-

Add an aqueous solution of a strong acid (e.g., 1 M HCl) to the ester solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by taking aliquots at different time intervals.[8]

-

-

Base-Catalyzed Hydrolysis :

-

Add an aqueous solution of a strong base (e.g., 1 M NaOH) to the ester solution.

-

Heat the mixture, monitoring the reaction progress.

-

-

Quenching and Extraction :

-

Cool the reaction mixture and neutralize it.

-

For base-catalyzed hydrolysis, acidify the mixture to protonate the carboxylate.

-

Extract the products with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

-

Analysis : Analyze the extracted products using the analytical methods described below.

General Protocol for Enzymatic Hydrolysis

-

Enzyme and Substrate Preparation :

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

-

Prepare a buffered solution (e.g., phosphate (B84403) buffer, Tris-HCl) at the optimal pH for the chosen enzyme.

-

Dissolve the lipase (B570770) or cholesterol esterase in the buffer to the desired concentration.

-

-

Enzymatic Reaction :

-

Add the substrate stock solution to the buffered enzyme solution to initiate the reaction. The final concentration of the organic solvent should be low to avoid enzyme denaturation.

-

Incubate the reaction mixture at the optimal temperature for the enzyme, with gentle agitation.

-

-

Monitoring the Reaction :

-

The production of 2-naphthol can be monitored continuously using a spectrofluorometer or spectrophotometer.[9]

-

Alternatively, aliquots can be taken at different time points, the reaction stopped (e.g., by adding a denaturing agent or by rapid pH change), and the products analyzed.

-

-

Data Analysis :

-

Determine the initial reaction velocity from the rate of product formation.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

Diagram 2: Experimental Workflow for Enzymatic Hydrolysis

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Hydrolysis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

2-Naphthyl Laurate: An In-depth Technical Guide for Life Sciences Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl laurate is a synthetic ester compound formed from the reaction of 2-naphthol (B1666908) and lauric acid.[1] Its chemical formula is C22H30O2, and it has a molecular weight of 326.48 g/mol .[1][2][3] In the life sciences, it serves as a valuable biochemical reagent, primarily as a chromogenic and fluorogenic substrate for the detection of esterase and lipase (B570770) activity. The enzymatic hydrolysis of the ester bond in this compound releases lauric acid and 2-naphthol. The latter product can be detected and quantified by various methods, making it a useful tool for enzyme activity assays. This guide provides a comprehensive overview of this compound, its properties, and its applications in life sciences research, complete with experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C22H30O2 | [1][2][3][4] |

| Molecular Weight | 326.48 g/mol | [1][2][3] |

| CAS Number | 6343-73-3 | [1][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1][2] |

| Melting Point | 59.0 to 63.0 °C | [1] |

| Solubility | Soluble in toluene. May be soluble in DMSO, ethanol, or DMF. | [1][5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Mechanism of Action as an Enzyme Substrate

The utility of this compound as a biochemical reagent is centered on its role as a substrate for hydrolytic enzymes, particularly esterases and lipases. These enzymes catalyze the cleavage of the ester bond in this compound, yielding lauric acid and 2-naphthol.

The released 2-naphthol is a fluorescent compound that can be detected and quantified to determine the rate of the enzymatic reaction. This forms the basis of various enzyme activity assays.

Applications in Life Sciences

This compound is a versatile tool with several applications in life sciences research:

-

Enzyme Activity Assays: Its primary use is in the quantitative determination of lipase and esterase activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations.

-

Histochemical Staining: It can be employed for the in-situ localization of esterase and lipase activity in tissue sections, providing valuable spatial information about enzyme distribution.

-

Drug Discovery: this compound-based assays can be adapted for high-throughput screening of potential inhibitors or activators of lipases and esterases, which are important drug targets.

-

Lipid Signaling Research: While direct evidence is limited, the release of lauric acid, a saturated fatty acid, upon hydrolysis suggests a potential application in studying lipid signaling pathways where fatty acids act as signaling molecules.

Experimental Protocols

Spectrophotometric Assay for Lipase/Esterase Activity

This protocol is adapted from general methods for assaying lipase and esterase activity using naphthyl esters. The principle involves the enzymatic hydrolysis of this compound and the subsequent detection of the released 2-naphthol.

Materials:

-

This compound

-

Enzyme source (e.g., purified lipase/esterase, cell lysate, tissue homogenate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for the substrate

-

Diazo salt solution (e.g., Fast Blue BB salt or Fast Red TR salt) for colorimetric detection (prepare fresh)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing:

-

Tris-HCl buffer

-

Enzyme sample (diluted to an appropriate concentration)

-

Diazo salt solution (if using a colorimetric endpoint)

-

-

Initiation of Reaction: Add the this compound substrate solution to the reaction mixture to initiate the reaction. The final substrate concentration will need to be optimized but can typically range from 0.1 to 1 mM.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection:

-

Colorimetric Detection: If a diazo salt is included, the released 2-naphthol will couple with it to form a colored azo dye. The absorbance can be measured at the appropriate wavelength (e.g., around 540 nm for Fast Red TR).

-

Fluorometric Detection: The fluorescence of the released 2-naphthol can be measured directly (Excitation ~330 nm, Emission ~450 nm).

-

-

Data Analysis: Calculate the enzyme activity based on the rate of product formation, using a standard curve of 2-naphthol.

Histochemical Staining for Esterase Activity

This protocol is a general guideline adapted from methods using other naphthyl esters for the localization of enzyme activity in tissue sections.

Materials:

-

Frozen or formalin-fixed paraffin-embedded tissue sections

-

This compound

-

Acetone or other suitable solvent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Diazo salt (e.g., Fast Blue BB or Fast Garnet GBC)

-

Mounting medium

Procedure:

-

Section Preparation: Prepare tissue sections on slides and bring them to an aqueous environment.

-

Incubation Solution Preparation:

-

Dissolve a small amount of this compound in a few drops of acetone.

-

Add this solution to the phosphate buffer.

-

Add the diazo salt and mix well. The solution should be prepared fresh and filtered before use.

-

-

Staining: Incubate the tissue sections in the freshly prepared incubation solution at room temperature or 37°C for an appropriate time (e.g., 15-60 minutes), protected from light.

-

Washing: Rinse the sections thoroughly in distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain like hematoxylin (B73222) if desired.

-

Mounting: Dehydrate the sections through a graded series of alcohols, clear in xylene, and mount with a permanent mounting medium.

-

Microscopy: Observe the sections under a light microscope. Sites of esterase activity will be indicated by the colored precipitate of the azo dye.

Quantitative Data

While this compound is established as a substrate for lipases and esterases, specific Michaelis-Menten kinetic constants (Km and Vmax) for its hydrolysis by various enzymes are not widely reported in the literature. One study on the lipase-catalyzed hydrolysis of a series of 2-naphthyl esters indicated that the Michaelis constant (Km) was "almost independent of the kinds of 2-naphtyl ester," but did not provide specific values for the laurate ester.

Researchers can determine these kinetic parameters experimentally. A general protocol for determining Km and Vmax is outlined below.

Protocol for Determining Km and Vmax

-

Set up the Assay: Use the spectrophotometric assay protocol described above.

-

Vary Substrate Concentration: Perform the assay with a range of this compound concentrations, from well below to well above the expected Km.

-

Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (v0). This is the linear rate of product formation at the beginning of the reaction.

-

Plot the Data: Plot the initial velocity (v0) against the substrate concentration ([S]). This should yield a hyperbolic curve.

-

Lineweaver-Burk Plot: To determine Km and Vmax more accurately, transform the data into a Lineweaver-Burk plot (1/v0 vs. 1/[S]). This should yield a straight line.

-

The y-intercept is equal to 1/Vmax.

-

The x-intercept is equal to -1/Km.

-

The slope is equal to Km/Vmax.

-

Role in Signaling Pathways

The enzymatic hydrolysis of this compound releases lauric acid, a 12-carbon saturated fatty acid. Fatty acids are increasingly recognized for their roles as signaling molecules, modulating a variety of cellular processes. They can act as ligands for nuclear receptors (e.g., PPARs), influencing gene expression, or they can be incorporated into other lipids that have signaling functions.

While this compound has not been extensively used as a direct tool to study these pathways, its ability to generate a specific fatty acid upon enzymatic action in a localized manner presents a potential application. For instance, it could be used to study the downstream effects of lauric acid release in specific cellular compartments or tissues where the hydrolyzing enzyme is active.

References